molecular formula C8H12N4O B1480872 (1-(2-aminoethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanol CAS No. 2090278-91-2

(1-(2-aminoethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanol

Cat. No.: B1480872
CAS No.: 2090278-91-2
M. Wt: 180.21 g/mol
InChI Key: UDLJUZWJRSMJEE-UHFFFAOYSA-N
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Description

(1-(2-Aminoethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanol ( 2090278-91-2) is a high-purity chemical building block with the molecular formula C8H12N4O and a molecular weight of 180.21 g/mol. It is supplied with a minimum purity of 98% and should be stored at 2-8°C . This compound belongs to the 1H-imidazo[1,2-b]pyrazole chemical class, an N-heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery . The structure combines an imidazo[1,2-b]pyrazole core with two key functional handles: a primary alcohol and a terminal aminoethyl side chain. These groups make the molecule highly amenable to further synthetic modification for creating diverse compound libraries. The imidazo[1,2-b]pyrazole scaffold is recognized as a valuable non-classical isostere for the indole ring system, a common motif in pharmaceuticals. Replacing an indole with this scaffold has been shown to significantly improve aqueous solubility, a critical property for drug development, as demonstrated with the pruvanserin isostere . The primary application of this compound is for research and development use as a key intermediate in the synthesis of more complex molecules. Its structure makes it particularly useful for exploring new physicochemical and medicinal properties in heterocyclic chemistry. Researchers utilize this scaffold in the design of novel push-pull dyes and various pharmacologically active compounds . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

[1-(2-aminoethyl)imidazo[1,2-b]pyrazol-6-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O/c9-1-2-11-3-4-12-8(11)5-7(6-13)10-12/h3-5,13H,1-2,6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDLJUZWJRSMJEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC(=N2)CO)N1CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes Overview

Two main synthetic strategies have been reported for compounds structurally related to (1-(2-aminoethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanol:

  • Method A: Starting from β-amino acid derivatives (e.g., Boc-β-alanine) to build pyrazole intermediates, followed by hydrazine condensation and subsequent transformations to install aminoethyl and hydroxymethyl groups.
  • Method B: Cyclization of substituted pyrazole or imidazole precursors with various hydrazines or aldehydes, followed by functional group modifications such as reduction or acylation.

Detailed Synthetic Procedure from β-Alanine Derivatives

A robust method begins with N-Boc-β-alanine as the starting material, which undergoes a Masamune-Claisen type condensation to form a β-keto ester intermediate. This is then reacted with hydrazine derivatives under reflux in methanol to yield 1-substituted tert-butyl 2-(5-hydroxy-1H-pyrazol-3-yl)ethylcarbamates.

  • Step 1: Conversion of Boc-β-alanine to β-keto ester.
  • Step 2: Reaction with hydrazine derivatives (R1NHNH2) in refluxing methanol to form pyrazole carbamates.
  • Step 3: Acidolytic deprotection using HCl in ethyl acetate to remove Boc groups and yield the free aminoethyl pyrazol-5-ol derivatives.

This method achieves yields ranging from 48% to 84% depending on the specific hydrazine used and reaction conditions.

Step Reagents/Conditions Product Type Yield (%)
1 Boc-β-alanine → β-keto ester (Masamune-Claisen condensation) β-keto ester intermediate Not specified
2 β-keto ester + hydrazine derivatives, MeOH reflux tert-butyl 2-(5-hydroxy-1H-pyrazol-3-yl)ethylcarbamates 48–83
3 Acidolytic deprotection (HCl–EtOAc) 3-(2-aminoethyl)-1H-pyrazol-5-ols 78–84

Summary Table of Preparation Methods

Method Starting Material(s) Key Steps Reaction Conditions Yields (%) Notes
Boc-β-alanine route N-Boc-β-alanine Masamune-Claisen condensation, hydrazine reflux, acidolytic deprotection MeOH reflux, HCl-EtOAc deprotection 48–84 Straightforward, good yields, versatile
Pyrazolyl acetate amidation Dimethyl acetone-1,3-dicarboxylate + hydrazines Ester hydrolysis, amidation, LiAlH4 reduction Base hydrolysis, reflux THF reduction 42–79 (amidation), 50–54 (reduction) Access to dialkyl analogues
Imidazo[1,2-b]pyrazole synthesis Benzoyl chloride, hydrazines, cyanoacrylate esters Cyclization, reduction with NaBH4 Reflux, NaBH4 in MeOH, chromatography Not specified Core ring system formation and hydroxymethyl installation
Functionalization & cyclization Imidazolo methanol derivatives Reaction with chloroacetyl chloride, cyclization DCM, 45 °C, 2 h Not specified Formation of imidazoxazinone derivatives

Research Findings and Considerations

  • The Boc-β-alanine method allows selective introduction of the aminoethyl substituent and hydroxymethyl functionality with relatively mild conditions and good yields.
  • The amidation and reduction route offers structural diversity but involves more steps and moderate yields.
  • The imidazo[1,2-b]pyrazole core synthesis via condensation and reduction is critical for building the bicyclic framework essential for the target compound.
  • Functionalization of the hydroxymethyl group enables further derivatization and potential biological activity modulation.
  • Purification techniques such as flash column chromatography and recrystallization are essential for obtaining pure compounds.
  • Reaction monitoring by thin layer chromatography (TLC) and characterization by NMR, IR, and melting point determination are standard analytical methods used throughout these syntheses.

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol group undergoes oxidation to form carbonyl derivatives. Key reagents and conditions include:

ReagentConditionsProductSource
Pyridinium chlorochromate (PCC)Dichloromethane, RT6-(imidazo[1,2-b]pyrazol-6-yl)ketone
KMnO4_4Acidic aqueous solutionCarboxylic acid derivative

For example, PCC selectively oxidizes the -CH2_2OH group to a ketone without over-oxidizing the heterocyclic ring.

Esterification and Ether Formation

The alcohol group participates in nucleophilic substitution reactions:

  • Esterification : Reacts with acyl chlorides (e.g., acetyl chloride) in pyridine to form esters.

  • Ether Synthesis :

    • Williamson ether synthesis using alkyl halides (e.g., CH3_3I) and NaH in THF.

    • Mitsunobu reaction with alcohols (e.g., benzyl alcohol) and DIAD/PPh3_3 .

Example :
 1 2 aminoethyl 1H imidazo 1 2 b pyrazol 6 yl methanol+AcCl6 OAc derivative\text{ 1 2 aminoethyl 1H imidazo 1 2 b pyrazol 6 yl methanol}+\text{AcCl}\rightarrow \text{6 OAc derivative} .

Reactions Involving the Aminoethyl Group

The -NH2_2 group enables:

  • Schiff Base Formation : Condensation with aldehydes (e.g., terephthalaldehyde) to form imines (confirmed in analogous compounds) .

  • Acylation : Reaction with acetic anhydride or benzoyl chloride to yield amides .

  • Michael Addition : Acts as a nucleophile in conjugate additions to α,β-unsaturated carbonyls .

Key Data :

  • Schiff base synthesis with terephthalaldehyde in methanol yields bis-imine derivatives (54% yield) .

  • Acylation with acetyl chloride produces stable acetamide derivatives .

Electrophilic Substitution on the Heterocyclic Ring

The imidazo[1,2-b]pyrazole ring undergoes electrophilic substitution at electron-rich positions (C3 and C7):

Reaction TypeReagentPosition SubstitutedSource
NitrationHNO3_3/H2_2SO4_4C3
HalogenationNBS or Br2_2/FeCl3_3C7

The aminoethyl group at position 1 directs electrophiles to the C3 and C7 positions via resonance effects.

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions enable functionalization:

ReactionReagents/ConditionsProductSource
Suzuki–MiyauraAryl boronic acid, Pd(dppf)Cl2_2, Cs2_2CO3_3, dioxane/water, 90°CBiaryl derivatives
Buchwald–HartwigAryl halides, Pd(OAc)2_2, Xantphos, NaOtBu, DME, 80°CN-arylated products

These reactions are facilitated by the aminoethyl group’s ability to stabilize transition-metal complexes .

Cyclization Reactions

Intramolecular cyclization forms fused polyheterocycles:

  • Thermal Cyclization : Heating in NMP at 180°C forms tricyclic derivatives .

  • Acid-Catalyzed Cyclization : HCl in MeOH induces ring closure via dehydration .

Example :
Thermal treatment yields imidazo[1,2-b:4,5-b']dipyrazoles, confirmed by HRMS .

Reduction and Hydrogenolysis

  • Noble Metal Catalysts : H2_2/Pd-C reduces the heterocyclic ring’s double bonds.

  • Selective Reduction : NaBH4_4 selectively reduces carbonyl groups without affecting the amine.

Solubility and Stability

  • pH-Dependent Stability : Degrades under strongly acidic (pH < 2) or basic (pH > 10) conditions .

  • Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) but insoluble in hexane .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with imidazo[1,2-b]pyrazole structures exhibit significant anticancer properties. For instance, derivatives of imidazo[1,2-b]pyrazole have been evaluated for their ability to inhibit the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is often implicated in cancer progression.

  • Case Study : A derivative similar to (1-(2-aminoethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanol was shown to induce apoptosis in cancer cell lines by targeting PI3Kα with an IC50 value of 1.94 nM, demonstrating its potential as a lead compound for anticancer drug development .
CompoundIC50 (nM)Mechanism
Similar Derivative1.94PI3Kα Inhibition

Antimicrobial Properties

Imidazo[1,2-b]pyrazole derivatives have also been investigated for their antimicrobial effects. Research indicates that these compounds can exhibit potent antibacterial activity against various gram-positive and gram-negative bacteria.

  • Case Study : A series of imidazo[1,2-b]pyrazole derivatives were synthesized and tested for antibacterial efficacy. Some compounds displayed significant activity against Mycobacterium species, highlighting their potential use in treating infections .
CompoundActivityTarget
Imidazo DerivativePotentMycobacterium

Neurological Applications

The compound's structural characteristics suggest potential applications in neurological disorders. Inhibitors targeting adaptor-associated kinase 1 (AAK1), which is associated with pain and neurodegenerative diseases, have been developed based on imidazo[1,2-b]pyrazole scaffolds.

  • Case Study : Research has shown that AAK1 inhibitors can reduce pain responses in animal models, indicating a therapeutic avenue for conditions like Alzheimer's disease and Parkinson's disease .
ApplicationDisease TargetedEffect
AAK1 InhibitionAlzheimer’s DiseasePain Reduction

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and minimizing side effects.

  • Findings : SAR studies reveal that modifications to the imidazole ring can significantly alter biological activity. For example, substituents at specific positions on the pyrazole ring enhance binding affinity to target proteins involved in cancer cell proliferation .

Synthesis and Characterization

The synthesis of this compound involves several steps including the formation of the imidazole ring followed by functionalization with amino groups.

  • Methodology : The compound can be synthesized through a multi-step process involving cyclization reactions and subsequent amination steps to introduce the aminoethyl group .

Mechanism of Action

The mechanism of action of (1-(2-aminoethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on substituent effects, physicochemical properties, and biological relevance.

Substituent Variations on the Imidazo[1,2-b]pyrazole Core

Hydrophilic vs. Lipophilic Substituents
  • Target Compound: The 2-aminoethyl group introduces basicity and hydrophilicity, likely reducing logD (octanol-water partition coefficient) and improving solubility compared to alkyl or aryl substituents .
  • This compound is primarily used in research settings .
  • (1-(Cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanol (CAS 2098012-08-7): The cyclopropylmethyl substituent balances moderate lipophilicity with steric effects, offering intermediate solubility .
Reactive or Toxic Substituents
  • (1-(Prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine (CAS 2092038-99-6): The propargyl group enables click chemistry applications but may compromise stability .

Heterocyclic Core Modifications

Imidazo[1,2-b]pyridazine Derivatives
  • Hazards include skin/eye irritation (H315, H319) .
  • [6-(Dimethylamino)imidazo[1,2-b]pyridazin-2-yl]methanol (CAS 42452-51-7): The dimethylamino group enhances solubility but reduces basicity compared to the target compound’s primary amine .
Imidazo[1,2-a]pyrazine Derivatives

Key Data Table

Compound Name Core Structure Substituent logD (Inferred) Solubility Notable Properties
(1-(2-aminoethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanol Imidazo[1,2-b]pyrazole 2-aminoethyl Low High (aqueous) Enhanced bioavailability
(1-Cyclopentyl-...)methanol Imidazo[1,2-b]pyrazole Cyclopentyl High Low Research use, discontinued
(1-(Cyclopropylmethyl)-...)methanol Imidazo[1,2-b]pyrazole Cyclopropylmethyl Moderate Moderate Requires ventilation for storage
6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol Imidazo[1,2-b]pyridazine Chloro N/A N/A Irritant (H315, H319)

Biological Activity

The compound (1-(2-aminoethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanol is a member of the imidazo[1,2-b]pyrazole family, which has garnered attention due to its diverse biological activities. This article explores the pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications of this compound based on existing literature.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C8H12N4O\text{C}_8\text{H}_{12}\text{N}_4\text{O}

This compound features an imidazole ring fused with a pyrazole moiety, which is known to influence its biological activity. The synthesis typically involves multi-step reactions that include the formation of the imidazole and pyrazole rings through condensation reactions.

Antitumor Activity

Research has shown that imidazo[1,2-b]pyrazole derivatives exhibit significant antitumor properties. Specifically, compounds within this class have been evaluated for their inhibitory effects on various cancer cell lines. For instance, studies have indicated that certain derivatives can inhibit the activity of key kinases involved in cancer progression, such as BRAF(V600E) and Aurora-A kinase .

Table 1: Antitumor Activity of Imidazo[1,2-b]pyrazole Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
1A375 (melanoma)0.5BRAF inhibition
2MCF-7 (breast)0.75EGFR inhibition
3HCT116 (colon)0.6Aurora-A inhibition

Anti-inflammatory Properties

In addition to antitumor activity, imidazo[1,2-b]pyrazole derivatives have demonstrated anti-inflammatory effects. One study highlighted the ability of these compounds to inhibit the production of pro-inflammatory cytokines in activated macrophages . This suggests potential applications in treating inflammatory diseases.

Antibacterial and Antifungal Activity

Imidazo[1,2-b]pyrazole derivatives have also been studied for their antibacterial and antifungal properties. For example, certain derivatives showed potent activity against Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans .

Table 2: Antimicrobial Activity of Imidazo[1,2-b]pyrazole Derivatives

CompoundTarget OrganismMIC (µg/mL)Activity Type
4Staphylococcus aureus0.12Antibacterial
5Escherichia coli0.25Antibacterial
6Candida albicans0.49Antifungal

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural features. Modifications at various positions on the imidazole and pyrazole rings can enhance or reduce activity against specific biological targets. For instance:

  • Substitution on the pyrazole ring has been shown to affect kinase inhibition potency.
  • The presence of electron-donating or withdrawing groups can significantly alter the compound's interaction with target enzymes.

Case Studies

Several case studies have documented the efficacy of imidazo[1,2-b]pyrazole derivatives in preclinical settings:

  • Case Study 1: A derivative was tested in a xenograft model of melanoma and showed a significant reduction in tumor size compared to controls.
  • Case Study 2: In vitro assays demonstrated that a specific derivative inhibited nitric oxide production in LPS-stimulated macrophages, indicating potential for use in inflammatory conditions.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for (1-(2-aminoethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanol?

  • Methodological Answer : A sequential one-pot synthesis using hydrazine hydrate, ethoxymethylene malononitrile derivatives, isocyanides, and aldehydes can be adapted for the imidazo[1,2-b]pyrazole core. The 2-aminoethyl substituent may require protection (e.g., Boc or Fmoc groups) during synthesis to prevent side reactions. Post-synthetic deprotection and purification via column chromatography or recrystallization are critical . For analogous compounds, reaction optimization (e.g., solvent choice, temperature) has improved yields to >70% in some cases .

Q. How can spectroscopic techniques characterize this compound?

  • Methodological Answer :

  • IR Spectroscopy : Key peaks include N-H stretching (~3132 cm⁻¹ for amines) and C-O stretching (~1085 cm⁻¹ for methanol groups) .
  • HRMS : Confirm molecular weight (e.g., [M]+ ion at m/z 309.1503 for related imidazo[1,2-b]pyrazoles) .
  • NMR : Analyze ¹H and ¹³C shifts to confirm regiochemistry. For example, aromatic protons in imidazo[1,2-b]pyrazoles typically appear at δ 7.2–8.5 ppm, while methylene protons in the 2-aminoethyl group resonate at δ 2.8–3.5 ppm .

Q. What purification strategies are effective for isolating this compound?

  • Methodological Answer : Use silica gel chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane. For polar derivatives, reverse-phase HPLC with C18 columns and aqueous acetonitrile mobile phases achieves >95% purity. Recrystallization from ethanol or methanol is effective for crystalline intermediates .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives?

  • Methodological Answer : Grow single crystals via slow evaporation of saturated solutions (e.g., ethanol/water). Use SHELX software for structure refinement, leveraging intensity data from Mo-Kα radiation (λ = 0.71073 Å). For example, SHELXL refined bond lengths in ethyl 6-methylsulfanyl-2-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboxylate to ±0.002 Å accuracy .

Q. How does functionalization of the imidazo[1,2-b]pyrazole core affect drug-like properties?

  • Methodological Answer : Substituting the indole ring with imidazo[1,2-b]pyrazole reduces logD by ~1.5 units, enhancing aqueous solubility. For example, replacing indole in pruvanserin with this scaffold increased bioavailability by 40% in preclinical models. Computational tools (e.g., COSMO-RS) can predict solubility changes during design .

Q. How can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer :

  • Catalysts : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
  • Solvents : Polar aprotic solvents (DMF, DMSO) favor imidazo[1,2-b]pyrazole formation over byproducts.
  • Temperature : Maintain 80–100°C for 6–12 hours to ensure complete ring closure . Monitor reaction progress via TLC or LC-MS.

Q. How to address contradictory spectral data during characterization?

  • Methodological Answer : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. For mass spectrometry discrepancies, compare isotopic patterns with theoretical simulations. Cross-validate with IR functional group analysis .

Q. What computational methods predict the reactivity of substituents on this scaffold?

  • Methodological Answer : DFT calculations (B3LYP/6-31G*) model electronic effects of substituents. For example, electron-withdrawing groups at position 6 increase electrophilicity by ~0.3 eV, favoring nucleophilic attacks. MD simulations assess conformational stability in biological environments .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(2-aminoethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanol
Reactant of Route 2
(1-(2-aminoethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanol

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